3-Phenyl-1,4-thiazepane
CAS No.: 1485107-76-3
Cat. No.: VC5469123
Molecular Formula: C11H15NS
Molecular Weight: 193.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1485107-76-3 |
|---|---|
| Molecular Formula | C11H15NS |
| Molecular Weight | 193.31 |
| IUPAC Name | 3-phenyl-1,4-thiazepane |
| Standard InChI | InChI=1S/C11H15NS/c1-2-5-10(6-3-1)11-9-13-8-4-7-12-11/h1-3,5-6,11-12H,4,7-9H2 |
| Standard InChI Key | AARKAEMAUXIRMT-UHFFFAOYSA-N |
| SMILES | C1CNC(CSC1)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
3-Phenyl-1,4-thiazepane (IUPAC name: 3-phenyl-1,4-thiazepane 1,1-dioxide) consists of a seven-membered thiazepane ring with a phenyl substituent at the 3-position and two sulfone groups at the 1- and 4-positions. The molecular formula is C₁₁H₁₅NO₂S, with a molecular weight of 225.31 g/mol. The thiazepane ring adopts a chair-like conformation, as evidenced by X-ray crystallography studies of analogous compounds .
Table 1: Key Structural and Physical Properties of 3-Phenyl-1,4-thiazepane
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 3-phenyl-1,4-thiazepane typically involves cyclization reactions using precursors such as 2-(phenylthio)phenyl carbamates. For example, source describes an improved method for synthesizing dibenzo[b,f] thiazepine derivatives via iron-mediated reduction and subsequent cyclization. While this protocol targets larger fused systems, analogous strategies using phenyl chloroformate and polyphosphoric acid have been adapted for simpler thiazepanes .
A one-pot synthesis leveraging α,β-unsaturated esters and 1,2-amino thiols has emerged as a efficient route to 1,4-thiazepanones, which can be reduced to 1,4-thiazepanes . This method offers yields of 60–85% under mild conditions (25–50°C, 0.5–3 hours) , making it suitable for scalable production.
Table 2: Comparison of Synthetic Methods for 3-Phenyl-1,4-thiazepane Derivatives
Reactivity and Functionalization
The sulfone groups in 3-phenyl-1,4-thiazepane enhance its electrophilic character, enabling nucleophilic substitutions at the sulfur centers. For instance, reactions with Grignard reagents or alkyl halides yield N-alkylated derivatives. Additionally, the phenyl ring participates in electrophilic aromatic substitution, facilitating halogenation or nitration under standard conditions .
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectra of 3-phenyl-1,4-thiazepane derivatives show distinct signals for the thiazepane protons (δ 3.1–4.3 ppm) and phenyl aromatic protons (δ 6.8–7.4 ppm) .
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Mass Spectrometry: High-resolution mass spectra confirm the molecular ion peak at m/z 225.31.
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X-ray Crystallography: Analogous structures crystallize in the monoclinic system (space group P2₁/c) with lattice parameters a = 9.7478 Å, b = 25.2229 Å, and c = 8.6354 Å .
Challenges and Future Directions
Despite progress in synthesis, the biological profile of 3-phenyl-1,4-thiazepane remains underexplored. Future research should prioritize:
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Target Identification: Screening against kinase or GPCR libraries to elucidate mechanisms of action.
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SAR Studies: Modifying the phenyl or sulfone groups to optimize pharmacokinetic properties.
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In Vivo Testing: Evaluating toxicity and efficacy in animal models of cancer or neurological disorders.
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